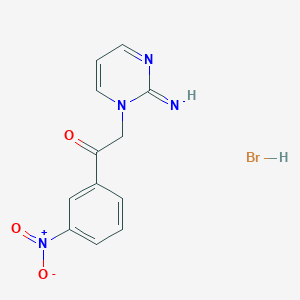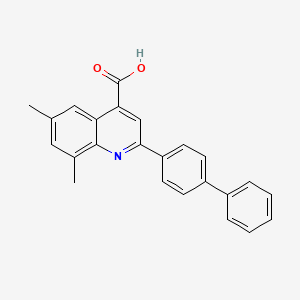
2-(2-imino-1(2H)-pyrimidinyl)-1-(3-nitrophenyl)ethanone hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-imino-1(2H)-pyrimidinyl)-1-(3-nitrophenyl)ethanone hydrobromide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications. This compound is widely used in the synthesis of various organic compounds and has been found to possess several biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-(2-imino-1(2H)-pyrimidinyl)-1-(3-nitrophenyl)ethanone hydrobromide is not well understood. However, studies have shown that this compound interacts with various enzymes and proteins in the body, leading to changes in their activity. It has been suggested that the nitro group in the compound may play a role in its biological activity.
Biochemical and Physiological Effects:
2-(2-imino-1(2H)-pyrimidinyl)-1-(3-nitrophenyl)ethanone hydrobromide has been found to possess several biochemical and physiological effects. Studies have shown that this compound has antibacterial, antifungal, and antitumor activity. It has also been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase. Additionally, this compound has been found to possess antioxidant activity, making it a potential candidate for the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-(2-imino-1(2H)-pyrimidinyl)-1-(3-nitrophenyl)ethanone hydrobromide in lab experiments is its versatility. This compound can be used in the synthesis of various organic compounds, making it a valuable tool for organic chemists. Additionally, this compound has several biochemical and physiological effects, making it a potential candidate for drug development.
However, there are also some limitations associated with the use of 2-(2-imino-1(2H)-pyrimidinyl)-1-(3-nitrophenyl)ethanone hydrobromide in lab experiments. One of the major limitations is its toxicity. This compound has been found to be toxic to certain cell lines, and caution should be exercised when handling this compound in the lab.
Zukünftige Richtungen
There are several future directions for the research on 2-(2-imino-1(2H)-pyrimidinyl)-1-(3-nitrophenyl)ethanone hydrobromide. One potential direction is the development of new synthetic routes for this compound, which could lead to improved yields and purity. Another direction is the investigation of the mechanism of action of this compound, which could provide insights into its potential applications in drug development. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound, which could lead to the development of new therapies for various diseases.
Synthesemethoden
The synthesis of 2-(2-imino-1(2H)-pyrimidinyl)-1-(3-nitrophenyl)ethanone hydrobromide involves the reaction of 2-amino-4,6-dichloropyrimidine with 3-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction and results in the formation of the desired product. The reaction conditions, such as temperature, time, and catalyst, can be varied to optimize the yield and purity of the product.
Wissenschaftliche Forschungsanwendungen
2-(2-imino-1(2H)-pyrimidinyl)-1-(3-nitrophenyl)ethanone hydrobromide has several scientific research applications. It is widely used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. This compound has also been found to possess several biochemical and physiological effects, making it a potential candidate for drug development.
Eigenschaften
IUPAC Name |
2-(2-iminopyrimidin-1-yl)-1-(3-nitrophenyl)ethanone;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O3.BrH/c13-12-14-5-2-6-15(12)8-11(17)9-3-1-4-10(7-9)16(18)19;/h1-7,13H,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXFVNDRKYJRFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CN2C=CC=NC2=N.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Imino-1(2H)-pyrimidinyl)-1-(3-nitrophenyl)ethanone hydrobromide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-[3-(1H-pyrazol-1-yl)benzyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B5974113.png)

![N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B5974122.png)
![N-1-naphthyl-N''-(4-oxo-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2-yl)guanidine](/img/structure/B5974124.png)
![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-[(4-methyl-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B5974133.png)
![3-fluoro-N-{1-methyl-2-[(2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5974153.png)
![N-[3-(diisobutylamino)-2-quinoxalinyl]-4-methylbenzenesulfonamide](/img/structure/B5974160.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-2-(2-oxo-1-piperidinyl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5974167.png)
![7-(2,3-difluorobenzyl)-2-isobutyryl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5974179.png)
![2-[2-(allyloxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5974185.png)
![2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)acetamide](/img/structure/B5974201.png)
![N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B5974207.png)

![2-{2-[(3-nitrobenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide](/img/structure/B5974217.png)